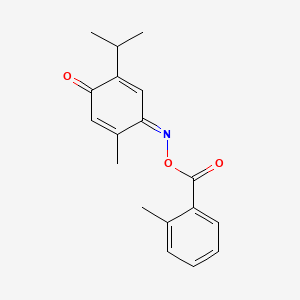
Lauroscholtzine
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-methyllaurotetanine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of aporphine alkaloids.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
In Vivo
Laurocholtzine has been studied for its potential anti-cancer, anti-inflammatory, and anti-diabetic effects in vivo. Animal studies have shown that the compound has potential anti-cancer effects in mice with colon cancer, and potential anti-inflammatory effects in rats with arthritis. In humans, the compound has been studied for its potential anti-diabetic effects in patients with type 2 diabetes.
In Vitro
In vitro experiments have been conducted to study the potential therapeutic effects of Laurocholtzine. Studies have shown that the compound has potential anti-cancer effects in cell lines derived from human prostate cancer, and potential anti-inflammatory effects in cell lines derived from human rheumatoid arthritis.
Mécanisme D'action
N-methyllaurotetanine exerts its effects primarily through its activity as a serotonin 5-HT1A receptor agonist . This interaction leads to the modulation of serotonin levels in the brain, which can influence mood and anxiety. The compound also targets other molecular pathways, including calcium signaling and cAMP pathways, which play a role in its pharmacological effects .
Activité Biologique
Laurocholtzine has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In addition, the compound has been shown to have anti-bacterial, anti-viral, and anti-fungal activities.
Biochemical and Physiological Effects
Laurocholtzine has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins involved in cancer and inflammation, as well as the inhibition of certain proteins involved in diabetes. In addition, the compound has been shown to have anti-bacterial, anti-viral, and anti-fungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
Laurocholtzine has several advantages and limitations for laboratory experiments. The advantages include its low toxicity, its ability to be extracted from the leaves of the cherry laurel plant, and its potential therapeutic effects. The limitations include its low solubility in water, its instability in certain solvents, and its potential for drug-drug interactions.
Orientations Futures
The potential therapeutic effects of Laurocholtzine are still being investigated, and there are several future directions for research. These include further studies to investigate the precise mechanism of action of Laurocholtzine, studies to investigate its potential anti-cancer effects in humans, studies to investigate its potential anti-inflammatory effects in humans, and studies to investigate its potential anti-diabetic effects in humans. In addition, further studies should be conducted to investigate the pharmacokinetics and pharmacodynamics of Laurocholtzine, as well as its potential for drug-drug interactions. Finally, further studies should be conducted to investigate the potential applications of Laurocholtzine in the laboratory, such as its potential use as a drug delivery system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-methyllaurotetanine can be synthesized through various methods, including the methylation of laurotetanine. The process typically involves the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of N-methyllaurotetanine often involves the extraction from natural sources, followed by purification using chromatographic techniques. The extraction process may include solvent extraction, followed by crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-methyllaurotetanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of N-methyllaurotetanine N-oxide.
Reduction: Formation of dihydro-N-methyllaurotetanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
N-methyllaurotetanine is unique among aporphine alkaloids due to its specific methylation pattern and its strong affinity for the serotonin 5-HT1A receptor . Similar compounds include:
Boldine: Another aporphine alkaloid with similar structural features but different pharmacological properties.
N-cyanomethylnorboldine: A related compound with distinct chemical and biological activities.
Norboldine: Shares structural similarities but differs in its methylation pattern and receptor affinity.
N-methyllaurotetanine stands out due to its specific receptor interactions and potential therapeutic applications, making it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-11-9-17(24-3)20(25-4)19-13-10-16(23-2)15(22)8-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRVRLYWHNAEC-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176073 | |
| Record name | N-Methyllaurotetanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2169-44-0 | |
| Record name | N-Methyllaurotetanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyllaurotetanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyllaurotetanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyllaurotetanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyllaurotetanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BOLDINE 2-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11558LRZ50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




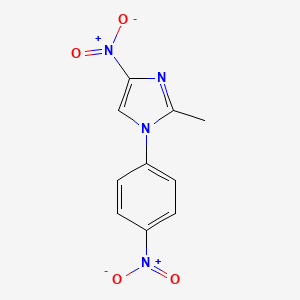

![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)
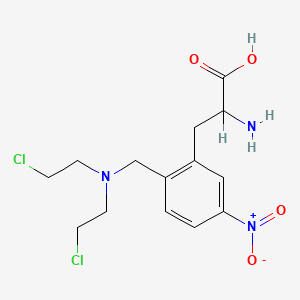
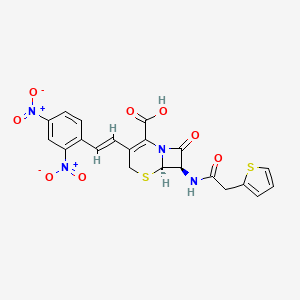
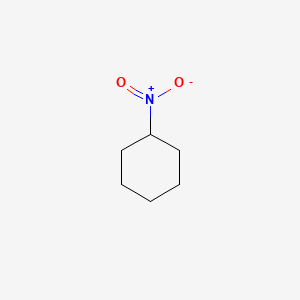


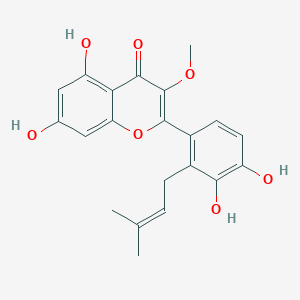

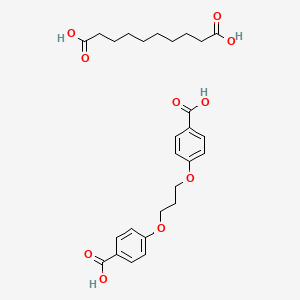
![3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid](/img/structure/B1678974.png)
